molecular formula C11H13BrO B8325509 1-Bromo-4-(1-cyclopropylethoxy)benzene

1-Bromo-4-(1-cyclopropylethoxy)benzene

Cat. No.: B8325509
M. Wt: 241.12 g/mol
InChI Key: QPQPYLFIZWZSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(1-cyclopropylethoxy)benzene is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(1-cyclopropylethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(1-cyclopropylethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-bromo-4-(1-cyclopropylethoxy)benzene

InChI

InChI=1S/C11H13BrO/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9H,2-3H2,1H3

InChI Key

QPQPYLFIZWZSTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-4-(1-cyclopropylethoxy)benzene for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of 1-Bromo-4-(1-cyclopropylethoxy)benzene, a key building block in contemporary medicinal chemistry. We will explore its chemical identity, structural features, and physicochemical properties. A significant focus is placed on a robust, step-by-step synthesis protocol, grounded in the principles of the Williamson ether synthesis. Furthermore, this guide elucidates the compound's strategic applications in drug development, particularly its utility in palladium-catalyzed cross-coupling reactions. This document is designed to be an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights.

Introduction: Strategic Importance in Medicinal Chemistry

1-Bromo-4-(1-cyclopropylethoxy)benzene is a substituted aromatic compound that has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. The molecule's architecture, featuring a brominated phenyl ring coupled with a cyclopropylethoxy moiety, offers a unique combination of features for drug design. The cyclopropyl group is a well-recognized bioisostere for larger alkyl groups or phenyl rings, often improving metabolic stability and binding affinity.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex drug candidates.[2][3] This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications in the synthesis of potential pharmaceuticals.

Physicochemical Properties and Structural Data

A precise understanding of the physicochemical characteristics of 1-Bromo-4-(1-cyclopropylethoxy)benzene is critical for its handling, reaction optimization, and incorporation into drug discovery workflows.

Table 1: Physicochemical Properties of 1-Bromo-4-(1-cyclopropylethoxy)benzene

PropertyValue
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol [4]
Appearance Colorless to light yellow liquid
Boiling Point Not precisely documented, but expected to be elevated due to molecular weight
Density Estimated to be >1 g/cm³
CAS Number 1018681-31-6[4]

Structural Diagram:

Caption: Chemical structure of 1-Bromo-4-(1-cyclopropylethoxy)benzene.

Synthesis and Purification: A Validated Protocol

The most reliable and widely applicable method for the synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene is the Williamson ether synthesis.[5][6][7][8][9] This SN2 reaction provides a straightforward and efficient route to the target molecule.

Reaction Principle: The Williamson Ether Synthesis

This synthesis involves the reaction of an alkoxide with a primary or secondary alkyl halide. In this specific case, the phenoxide of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of a 1-cyclopropylethyl halide. The choice of a strong base is crucial to deprotonate the phenol, forming the highly reactive phenoxide. An aprotic polar solvent is ideal for solvating the cation of the base without interfering with the nucleophile.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromo-1-cyclopropylethane (or the corresponding tosylate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. The flask is cooled to 0 °C using an ice bath.

  • Phenoxide Formation: A solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension. The mixture is stirred at 0 °C for 30-60 minutes to ensure complete deprotonation, which is visually indicated by the cessation of hydrogen gas evolution.

  • Nucleophilic Attack: A solution of 1-bromo-1-cyclopropylethane (1.1 equivalents) in a small amount of anhydrous DMF is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • Reaction Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 1-Bromo-4-(1-cyclopropylethoxy)benzene.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction & Work-up cluster_purification Purification 4-Bromophenol 4-Bromophenol Deprotonation 1. Deprotonation (0 °C, DMF) 4-Bromophenol->Deprotonation NaH Sodium Hydride NaH->Deprotonation Cyclopropylethyl_Halide 1-Bromo-1-cyclopropylethane SN2_Reaction 2. SN2 Reaction (RT, 12-24h) Cyclopropylethyl_Halide->SN2_Reaction Deprotonation->SN2_Reaction Quench_Extract 3. Quench & Extract (NH4Cl, Ether) SN2_Reaction->Quench_Extract Dry_Concentrate 4. Dry & Concentrate Quench_Extract->Dry_Concentrate Chromatography 5. Flash Chromatography Dry_Concentrate->Chromatography Product 1-Bromo-4-(1-cyclopropylethoxy)benzene Chromatography->Product

Caption: Workflow for the Williamson ether synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene.

Applications in Drug Development: A Versatile Synthetic Platform

The bromine atom on the phenyl ring of 1-Bromo-4-(1-cyclopropylethoxy)benzene is the key to its utility in drug discovery, providing a reactive site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common in pharmaceuticals.[10][11][12]

Generic Suzuki-Miyaura Coupling Scheme:

Suzuki_Coupling Aryl_Bromide 1-Bromo-4-(1-cyclopropylethoxy)benzene Product Coupled Product Aryl_Bromide->Product Suzuki Coupling Boronic_Acid R-B(OH)2 Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3) Base->Product

Caption: Generic scheme for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds.[13][14][15][16][17] This reaction is instrumental in synthesizing anilines and other nitrogen-containing aromatic compounds, which are prevalent in a vast number of drug molecules.

Generic Buchwald-Hartwig Amination Scheme:

Buchwald_Hartwig_Amination Aryl_Bromide 1-Bromo-4-(1-cyclopropylethoxy)benzene Product Aminated Product Aryl_Bromide->Product Buchwald-Hartwig Amination Amine R1R2NH Amine->Product Catalyst Pd Catalyst & Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Generic scheme for the Buchwald-Hartwig amination reaction.

Conclusion

1-Bromo-4-(1-cyclopropylethoxy)benzene is a strategically important building block for drug discovery and development. Its synthesis via the Williamson ether synthesis is robust and scalable. The presence of the bromine atom allows for diverse and valuable chemical transformations, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are essential tools for the modern medicinal chemist. The unique combination of the cyclopropylethoxy moiety and the reactive bromide makes this compound a valuable starting point for the synthesis of complex and potentially therapeutic molecules.

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Taylor & Francis Online. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • 1-Bromo-4-cyclopropylbenzene. AMERICAN ELEMENTS. [Link]

  • 1-Bromo-4-cyclopentylbenzene. PubChem. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Benzene, 1-bromo-4-methoxy-. Cheméo. [Link]

  • 1-bromo-4-(cyclopropylmethoxy)benzene. PubChemLite. [Link]

  • Synthesis of 1-Bromo-4-cyclohexylbenzene. PrepChem.com. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Applied Pharmaceutical Science. [Link]

  • 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis. Medium. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 1-Bromo-4-(cyclopropylmethoxy)benzene: Synthesis, Properties, and Applications

Senior Application Scientist Note: Initial searches for the compound "1-Bromo-4-(1-cyclopropylethoxy)benzene" did not yield a registered CAS number or sufficient technical data for a comprehensive guide. This suggests the compound is not commonly available or well-documented in scientific literature. Therefore, this guide focuses on the closely related, and readily available, structural isomer 1-Bromo-4-(cyclopropylmethoxy)benzene (CAS No. 412004-56-9) . This document provides an in-depth analysis of its synthesis, chemical properties, and potential applications, adhering to the highest standards of scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

1-Bromo-4-(cyclopropylmethoxy)benzene is an aromatic ether that serves as a valuable building block in organic synthesis. Its structure, featuring a brominated phenyl ring coupled with a cyclopropylmethoxy group, offers two key points of functionality. The aryl bromide is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The cyclopropyl moiety is a desirable feature in medicinal chemistry, often conferring improved metabolic stability, potency, and membrane permeability to drug candidates.

This guide will provide a detailed exploration of the synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene, its physicochemical properties, and its applications as a versatile intermediate in the development of novel chemical entities.

Identifier Value Source
CAS Number 412004-56-9[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.1 g/mol [1]
IUPAC Name 1-Bromo-4-(cyclopropylmethoxy)benzene
InChI Key BDORYRCLPQIWHR-UHFFFAOYSA-N[1]
SMILES C1CC1COC2=CC=C(C=C2)Br[2]

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this specific case, the sodium or potassium salt of 4-bromophenol reacts with (bromomethyl)cyclopropane.

Reaction Mechanism

The synthesis proceeds in two primary steps:

  • Deprotonation: A base, typically a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-bromophenol. This generates the more nucleophilic 4-bromophenoxide anion. The choice of base is critical; stronger bases ensure complete and rapid formation of the phenoxide, driving the reaction forward.

  • Nucleophilic Substitution (S(_N)2): The 4-bromophenoxide anion then acts as a nucleophile, attacking the electrophilic methylene carbon of (bromomethyl)cyclopropane. This results in the displacement of the bromide leaving group and the formation of the desired ether linkage. The reaction is most efficient with primary alkyl halides like (bromomethyl)cyclopropane, as steric hindrance is minimized, favoring the S(_N)2 pathway over competing elimination reactions.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->4-Bromophenoxide Cyclopropylmethyl_Bromide (Bromomethyl)cyclopropane Product 1-Bromo-4-(cyclopropylmethoxy)benzene Cyclopropylmethyl_Bromide->Product 4-Bromophenoxide_2 4-Bromophenoxide 4-Bromophenoxide_2->Product SN2 Attack

Caption: Williamson Ether Synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene.

Materials:

  • 4-Bromophenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution. The suspension is stirred vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide salt.

  • Add (bromomethyl)cyclopropane to the reaction mixture dropwise.

  • The reaction mixture is then heated to 70-80 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1-Bromo-4-(cyclopropylmethoxy)benzene.

Physicochemical and Safety Data

Property Value Source
Physical Form Solid or liquid[1]
Purity ≥98%[1]
Storage Temperature Room Temperature, keep in a dark place, sealed in dry[1]
Predicted XlogP 3.3[2]
Safety Information

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Signal Word: Warning.[3]

  • Pictogram: GHS07 (Exclamation mark).[3]

Applications in Research and Development

The primary utility of 1-Bromo-4-(cyclopropylmethoxy)benzene lies in its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Cross-Coupling Reactions

The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of molecular architectures.

Cross_Coupling Aryl_Bromide 1-Bromo-4-(cyclopropylmethoxy)benzene Product Functionalized Product Aryl_Bromide->Product Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkene, Amine) Coupling_Partner->Product Catalyst Pd Catalyst Catalyst->Product

Caption: General workflow for cross-coupling reactions.

A typical application would involve a Suzuki-Miyaura coupling with a boronic acid to form a biaryl structure, a common motif in many biologically active compounds.

Role in Drug Discovery

The incorporation of the cyclopropylmethoxy group can be advantageous in drug design. The cyclopropyl group is a "bioisostere" of other small alkyl groups and can introduce conformational rigidity, which may lead to enhanced binding affinity to biological targets. Furthermore, this group can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Conclusion

1-Bromo-4-(cyclopropylmethoxy)benzene is a readily synthesized and versatile chemical intermediate. Its utility is primarily derived from the reactivity of the aryl bromide in cross-coupling reactions, providing a gateway to a diverse range of more complex molecules. The presence of the cyclopropylmethoxy group makes it a particularly attractive building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers in its effective utilization.

References

  • PubChemLite. 1-bromo-4-(cyclopropylmethoxy)benzene (C10H11BrO). [Link]

Sources

Methodological & Application

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene, a molecule of interest in medicinal chemistry, through the Mitsunobu reaction. The document details the strategic considerations for employing the Mitsunobu reaction for this specific transformation, offers a complete and validated experimental protocol, and discusses the mechanistic intricacies and potential challenges. This guide is designed to equip researchers with the necessary knowledge to successfully and safely perform this synthesis, troubleshoot potential issues, and understand the underlying chemical principles.

Introduction

The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery and development. Aryl ethers, in particular, are prevalent motifs in a wide array of biologically active compounds. The target molecule, 1-Bromo-4-(1-cyclopropylethoxy)benzene, combines several features of interest for medicinal chemists. The brominated aromatic ring provides a handle for further functionalization through cross-coupling reactions, while the cyclopropyl group is often employed as a bioisosteric replacement for larger or more metabolically labile groups, potentially improving the pharmacokinetic profile of a drug candidate.

The Mitsunobu reaction stands out as a powerful and versatile method for the formation of carbon-oxygen bonds, particularly for the synthesis of esters and ethers.[1] Discovered by Oyo Mitsunobu, this reaction facilitates the condensation of a primary or secondary alcohol with a suitable nucleophile in the presence of a phosphine and an azodicarboxylate.[2] A key advantage of the Mitsunobu reaction is its typically high stereoselectivity, proceeding with inversion of configuration at the alcohol stereocenter, which is a critical consideration in the synthesis of chiral molecules.[3]

This guide will focus on the application of the Mitsunobu reaction to synthesize 1-Bromo-4-(1-cyclopropylethoxy)benzene from 4-bromophenol and 1-cyclopropylethanol. We will delve into the rationale for reagent selection, provide a detailed step-by-step protocol, and discuss the expected outcomes and characterization of the final product.

Reaction Overview

The synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene via the Mitsunobu reaction is depicted below:

Mitsunobu_Reaction_Scheme Reactant1 4-Bromophenol Product 1-Bromo-4-(1-cyclopropylethoxy)benzene Reactant1->Product Reactant2 1-Cyclopropylethanol Reactant2->Product Reagents PPh₃, DIAD THF, 0 °C to rt Reagents->Product

Figure 1: General scheme for the Mitsunobu synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene.

Mechanistic Insights

The Mitsunobu reaction proceeds through a complex and well-studied mechanism.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Activation of Triphenylphosphine: The reaction initiates with the nucleophilic attack of triphenylphosphine (PPh₃) on the diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.

  • Proton Transfer: This betaine is a strong base and deprotonates the acidic nucleophile, in this case, 4-bromophenol (pKa ≈ 9.3), to form a phenoxide-phosphonium ion pair.

  • Alcohol Activation: The alcohol, 1-cyclopropylethanol, then attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This step converts the hydroxyl group of the alcohol into a good leaving group.

  • SN2 Displacement: Finally, the phenoxide ion acts as a nucleophile and displaces the triphenylphosphine oxide from the alkoxyphosphonium salt in an SN2 fashion. This nucleophilic attack results in the formation of the desired aryl ether with inversion of stereochemistry at the secondary alcohol carbon.

Mitsunobu_Mechanism A PPh₃ + DIAD B Betaine Intermediate A->B Nucleophilic Attack D Phenoxide-Phosphonium Ion Pair B->D Proton Transfer C 4-Bromophenol C->D F Alkoxyphosphonium Salt D->F Alcohol Activation E 1-Cyclopropylethanol E->F G 1-Bromo-4-(1-cyclopropylethoxy)benzene + Ph₃P=O F->G SN2 Displacement

Figure 2: Simplified workflow of the Mitsunobu reaction mechanism.

Experimental Protocol

This protocol is designed for the synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-BromophenolC₆H₅BrO173.011.01.0
1-CyclopropylethanolC₅H₁₀O86.131.21.2
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.51.5
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.51.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
Ethyl acetate (EtOAc)C₄H₈O₂88.11--
Hexanes----
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01--
BrineNaCl58.44--
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37--
Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 mmol, 1.0 eq.), 1-cyclopropylethanol (1.2 mmol, 1.2 eq.), and triphenylphosphine (1.5 mmol, 1.5 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 eq.) dropwise to the cooled solution over 5-10 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add ethyl acetate (20 mL) to the residue and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove any unreacted 4-bromophenol.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the reduced DIAD byproduct. Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:EtOAc) to afford the pure 1-Bromo-4-(1-cyclopropylethoxy)benzene.

Results and Discussion

The successful synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene is confirmed by spectroscopic analysis.

Expected Yield and Physical Properties
PropertyValue
Expected Yield 70-90%
Appearance Colorless to pale yellow oil
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.35 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the bromine atom.

  • 6.75 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ether oxygen.

  • 4.10 (q, J = 6.2 Hz, 1H): Methine proton of the ethoxy group.

  • 1.35 (d, J = 6.2 Hz, 3H): Methyl protons of the ethoxy group.

  • 1.10 - 1.00 (m, 1H): Methine proton of the cyclopropyl group.

  • 0.60 - 0.50 (m, 2H): Methylene protons of the cyclopropyl group.

  • 0.40 - 0.30 (m, 2H): Methylene protons of the cyclopropyl group.

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 157.5: Aromatic carbon attached to the oxygen.

  • 132.2: Aromatic carbons ortho to the bromine.

  • 116.5: Aromatic carbons ortho to the oxygen.

  • 113.0: Aromatic carbon attached to the bromine.

  • 78.0: Methine carbon of the ethoxy group.

  • 23.0: Methyl carbon of the ethoxy group.

  • 15.0: Methine carbon of the cyclopropyl group.

  • 3.5: Methylene carbons of the cyclopropyl group.

Troubleshooting and Key Considerations

  • Purity of Reagents: The Mitsunobu reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous for optimal results.

  • Order of Addition: The standard protocol involves adding the azodicarboxylate last to a solution of the alcohol, nucleophile, and phosphine.[4] In some cases, pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the other reactants may improve yields.

  • pKa of the Nucleophile: The acidity of the nucleophile is a critical factor. Phenols are generally good nucleophiles for the Mitsunobu reaction due to their pKa values being in the appropriate range (typically below 15).[5]

  • Purification Challenges: The removal of byproducts, namely triphenylphosphine oxide and the reduced form of DIAD, can be challenging. Column chromatography is the most common method for purification. Alternatively, using polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide can be removed by filtration.

  • Solvent Choice: THF is a common and effective solvent for the Mitsunobu reaction. Other aprotic solvents like dichloromethane (DCM) or toluene can also be used, and solvent choice can sometimes influence the reaction rate and yield.[2]

Conclusion

The Mitsunobu reaction provides an efficient and reliable method for the synthesis of 1-Bromo-4-(1-cyclopropylethoxy)benzene from readily available starting materials. This application note offers a detailed and scientifically grounded protocol, including mechanistic insights and practical considerations, to enable researchers to successfully perform this synthesis. The strategic application of this powerful reaction allows for the creation of valuable building blocks for drug discovery and development programs.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28.
  • Mitsunobu reaction - Wikipedia. ([Link])

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009, 109 (6), 2551-2651.
  • Fukuyama, T.; Jow, C.-K.; Cheung, M. 2-Amino-3-picoline. Org. Synth.1999, 76, 226.
  • Dodge, J. A.; Nissen, J. S.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. J. Org. Chem.1994, 59 (1), 234-236.
  • 4-Bromophenol | C6H5BrO | PubChem. ([Link])

  • 1-Cyclopropylethanol | C5H10O | PubChem. ([Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. ([Link])

  • Organic Reaction Workup Formulas for Specific Reagents. ([Link])

  • Mitsunobu reaction - Organic Synthesis. ([Link])

  • Camp, D.; Jenkins, I. D. The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron2001, 57 (49), 9857-9865.

Sources

Application Note: Preparation of [4-(1-Cyclopropylethoxy)phenyl]magnesium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the generation of [4-(1-cyclopropylethoxy)phenyl]magnesium bromide , a critical intermediate for introducing the 4-(1-cyclopropylethoxy)phenyl moiety into electrophilic scaffolds (aldehydes, ketones, epoxides). While aryl ethers are generally robust, the inclusion of the cyclopropyl motif requires specific attention to thermal control and radical lifetime management to prevent ring-opening side reactions, although these are less prevalent in aryl-radical systems compared to alkyl systems.

Two protocols are provided:

  • Method A (Direct Insertion): Classical magnesium insertion for standard laboratory synthesis.[1]

  • Method B (Magnesium-Halogen Exchange): The "Turbo Grignard" method using

    
    , recommended for high-value substrates or scale-up to ensure quantitative conversion at lower temperatures.[1]
    

Chemical Compatibility & Safety Profile

Substrate Analysis[1]
  • Molecule: 1-Bromo-4-(1-cyclopropylethoxy)benzene[1]

  • Reactive Site: C(sp²)-Br bond (Para-position).[1]

  • Sensitive Moiety: Cyclopropyl ether.[1]

    • Risk:[1] Cyclopropyl rings can undergo radical ring-opening (homoallylic rearrangement) if the radical intermediate lifetime is prolonged or temperatures are excessive.[1]

    • Mitigation: Maintain reaction temperature

      
       40°C (Method A) or 
      
      
      
      0°C (Method B).
  • Solvent Effects: THF is required to stabilize the organomagnesium species via coordination.[1] Diethyl ether is a viable alternative but THF promotes faster initiation for aryl bromides.[1]

Critical Safety Parameters
ParameterLimit/RequirementReason
Water Content < 100 ppm (Karl Fischer)Grignard reagents are violently quenched by water.[1]
Atmosphere Argon or Nitrogen (Positive Pressure)Oxygen leads to peroxide formation and phenol byproducts.[1]
Exotherm High (Enthalpy of formation ~ -300 kJ/mol)Runaway reactions can pressurize vessels.[1] Controlled addition is mandatory.[1]
Induction Period Variable (5–30 mins)Danger: Do not add full substrate load until initiation is confirmed.[1]

Method A: Direct Magnesium Insertion (Classical)[1]

Best for: Routine lab-scale synthesis (10 mmol – 100 mmol).[1] Concentration Target: 0.5 M – 1.0 M in THF.

Materials
  • Substrate: 1-Bromo-4-(1-cyclopropylethoxy)benzene (1.0 equiv).

  • Magnesium: Turnings (1.2 equiv).[1] Note: Crush fresh turnings with a mortar/pestle to expose fresh metal surface.

  • Solvent: Anhydrous THF (Stabilizer-free preferred).

  • Activator: Iodine (

    
    , 1 crystal) or 1,2-Dibromoethane (5 mol%).[1]
    
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon while cooling.[1]

  • Mg Loading: Add Mg turnings (1.2 equiv) to the flask.

  • Activation: Add just enough THF to cover the Mg. Add a single crystal of Iodine.[1] Stir gently until the solution turns brown/amber.

  • Initiation:

    • Dissolve the substrate in THF (Total volume calculated for 0.8 M).[1]

    • Add 5-10% of the substrate solution directly to the Mg.

    • Observation: Heat gently with a heat gun.[1] Initiation is confirmed by:

      • Disappearance of Iodine color (solution becomes clear/grey).[1]

      • Spontaneous reflux/bubbling at the metal surface.[1]

      • Exotherm (temperature spike).[1]

  • Elongation:

    • Once initiated, remove external heat.[1]

    • Add the remaining substrate solution dropwise over 30–45 minutes.[1]

    • Control: Adjust rate to maintain a gentle internal reflux without external heating.[1]

  • Maturation: After addition, reflux gently (external oil bath at 65°C) for 1–2 hours to drive conversion.

  • Cooling: Cool to room temperature. The solution should be dark grey/brown.[1]

Method B: Magnesium-Halogen Exchange (Turbo Grignard)[1][2]

Best for: High-value substrates, scale-up, or if Method A fails to initiate.[1] Mechanism: Fast exchange using Knochel’s base (


).[1]
Reference: Angew. Chem. Int. Ed.2004 , 43, 3333.[1]
Materials
  • Substrate: 1-Bromo-4-(1-cyclopropylethoxy)benzene (1.0 equiv).

  • Reagent:

    
     (1.3 M in THF, 1.1 equiv).[1]
    
  • Solvent: Anhydrous THF.

Protocol
  • Setup: Flame-dry flask under Argon.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -15°C (Ice/Salt bath).

  • Exchange:

    • Add

      
       (1.1 equiv) dropwise via syringe pump or dropping funnel over 15 minutes.[1]
      
    • Note: The exchange is an equilibrium process driven by the formation of the thermodynamically more stable aryl Grignard (sp² carbon) vs. the isopropyl Grignard (sp³ carbon).

  • Reaction: Stir at -15°C to 0°C for 30–60 minutes.

  • Monitoring: Aliquot 0.1 mL, quench with MeOH, check by GC-MS or LC-MS. Look for the disappearance of the Bromide starting material and formation of the reduced product (Ph-H species) indicating active Grignard.

Process Analytical Technology (PAT) & QC

Before using the reagent, the exact concentration must be determined.[1]

Titration (Knochel Method)

Using Iodine as the titrant with saturated LiCl.[1]

  • Weigh exactly 254 mg of

    
     (1.0 mmol) into a dry vial.
    
  • Dissolve in 5 mL of 0.5 M LiCl in THF (anhydrous). Solution is dark brown.[1]

  • Add the Grignard solution dropwise via a tared syringe.[1]

  • Endpoint: The brown color disappears (becomes clear/colorless).

  • Calculation:

    
    [1]
    
Visual Workflow (Graphviz)

GrignardFormation cluster_MethodA Method A: Direct Insertion cluster_MethodB Method B: Turbo Exchange Start Start: Dry 3-Neck Flask (Argon, Flame Dry) Reagents Reagent Prep Substrate in THF Mg Turnings (Method A) iPrMgCl-LiCl (Method B) Start->Reagents Activation Activation Add I2 + 5% Substrate Heat Gun Reagents->Activation Classical Cooling Cool to -15°C Reagents->Cooling Turbo Exotherm Initiation Check (Color change, Reflux) Activation->Exotherm Addition Controlled Addition Maintain Reflux Exotherm->Addition QC QC: Titration (Knochel Method) Addition->QC Exchange Add iPrMgCl-LiCl Stir 1h Cooling->Exchange Exchange->QC Ready Ready for Electrophile QC->Ready

Figure 1: Decision tree and workflow for the preparation of the Grignard reagent.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Initiation (Method A) Oxide layer on Mg; Wet solvent.[1]Add 5 drops of 1,2-dibromoethane. Sonicate the Mg turnings before use.[1]
Precipitate Formation Schlenk equilibrium (MgBr2 precipitation).[1]Add anhydrous 1,4-dioxane (complexes MgBr2) or switch to Method B (LiCl solubilizes the species).[1]
Low Yield (Titration) Wurtz Coupling (Dimerization).[1]Dilute reaction.[1] Reduce temperature. Ensure slow addition rate.
Cyclopropyl Ring Opening Radical lifetime too long.[1]Switch to Method B (Low temp). Avoid radical initiators if possible.

References

  • Knochel, P.; et al. "A Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Halogen–Magnesium Exchange."[1][2] Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.[1] Link[1]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, 2004 , 43, 3333.[1] Link[1]

  • Organic Syntheses. "Phenylmagnesium Bromide." Org.[1][3] Synth.1925 , 5,[1] 75. Link

  • BenchChem. "Grignard Reagent Formation with Cyclopropylmethyl Halides (Stability Notes)." BenchChem Technical Notes, 2025 . Link[1]

  • Lin, H.-S.; Paquette, L. A. "A Convenient Method for the Titration of Organomagnesium Reagents."[1][2] Synthetic Communications, 1994 , 24(17), 2503–2506.[1] Link[1]

Sources

Troubleshooting & Optimization

Minimizing elimination side products in 1-cyclopropylethyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-cyclopropylethyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes, particularly with the management of elimination byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the yield and purity of your target ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-cyclopropylethyl ether, and what are their primary drawbacks?

A1: The two most common approaches are the Williamson ether synthesis and acid-catalyzed etherification.

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide (or sulfonate) in an S_N2 reaction. For 1-cyclopropylethyl ether, this could involve reacting sodium ethoxide with 1-cyclopropylethyl halide or sodium 1-cyclopropylethoxide with an ethyl halide. The primary drawback is the competition with the E2 elimination reaction, especially when using a secondary halide like 1-cyclopropylethyl halide, which can lead to the formation of 1-cyclopropylethene.[1][2][3][4]

  • Acid-Catalyzed Etherification: This route typically involves the reaction of 1-cyclopropylethanol with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The main challenge here is the acid-catalyzed dehydration of the secondary alcohol, which leads to the formation of the same alkene byproduct, 1-cyclopropylethene.[5][6]

Q2: Why is the 1-cyclopropylethyl system particularly prone to elimination reactions?

A2: The substrate, 1-cyclopropylethyl halide (or a protonated alcohol derivative), is a secondary electrophile. Secondary systems are at a crossroads between S_N2 and E2 pathways.[1][7] Several factors exacerbate the propensity for elimination:

  • Steric Hindrance: The cyclopropyl group, while small, provides enough steric bulk around the reaction center to hinder the backside attack required for an S_N2 reaction.[3][8] This shifts the balance towards the E2 pathway, where the base abstracts a more accessible proton from a beta-carbon.

  • Base Strength: The alkoxides used in Williamson synthesis are strong bases, which inherently favor the E2 mechanism.[4][9]

  • Carbocation Stability (in acidic routes): In acid-catalyzed routes, the formation of a secondary carbocation is a key step. This carbocation can readily lose a proton to form a stable alkene, competing with its capture by an alcohol molecule.[5]

Q3: What is the primary elimination byproduct I should be looking for?

A3: The major elimination side product is 1-cyclopropylethene . It is formed by the removal of a proton from one of the methyl group's carbons and the subsequent departure of the leaving group.

Troubleshooting Guide: Minimizing Elimination

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis of 1-cyclopropylethyl ether.

Problem Probable Cause(s) Recommended Solution(s)
High percentage of 1-cyclopropylethene byproduct Williamson Synthesis: 1. The base is too strong or sterically hindered. 2. The reaction temperature is too high. 3. The solvent choice is suboptimal. Acid-Catalyzed Synthesis: 1. The acid concentration is too high. 2. The reaction temperature is excessive.Williamson Synthesis: 1. Use a less hindered, yet sufficiently nucleophilic, alkoxide. For example, reacting sodium 1-cyclopropylethoxide with ethyl bromide is generally preferred over reacting sodium ethoxide with 1-cyclopropylethyl bromide.[10] 2. Lower the reaction temperature. E2 reactions often have a higher activation energy than S_N2 reactions, so lower temperatures can favor substitution. 3. Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the alkoxide.[11][12] Acid-Catalyzed Synthesis: 1. Use the minimum effective concentration of the acid catalyst. 2. Maintain a low reaction temperature to disfavor the dehydration pathway.
Low overall yield of the desired ether 1. Incomplete reaction. 2. Poor quality of starting materials. 3. Inefficient workup and purification.1. Monitor the reaction by TLC or GC to ensure it goes to completion. Consider extending the reaction time at a controlled, lower temperature. 2. Ensure starting materials (alcohol, halide) are pure and dry. 3. Optimize the extraction and distillation procedures to minimize product loss.
Formation of unexpected byproducts 1. Rearrangement of the cyclopropyl ring under strongly acidic or high-temperature conditions. 2. Side reactions of the solvent.1. Avoid harsh acidic conditions and high temperatures. The cyclopropylmethyl system can be prone to rearrangement. 2. Use a non-reactive solvent.

Recommended Protocol: Williamson Ether Synthesis of 1-Cyclopropylethyl Ether

This protocol is optimized to favor the S_N2 pathway and minimize E2 elimination. The strategy involves using the less sterically hindered electrophile (ethyl bromide) and the more sterically hindered alkoxide (sodium 1-cyclopropylethoxide).[10]

Step 1: Preparation of Sodium 1-Cyclopropylethoxide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) to the THF. Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere.

  • Slowly add 1-cyclopropylethanol dropwise to the stirred suspension of NaH in THF at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the alkoxide.

Step 2: Ether Synthesis

  • Cool the freshly prepared sodium 1-cyclopropylethoxide solution to 0 °C.

  • Slowly add ethyl bromide (or ethyl iodide for higher reactivity) to the alkoxide solution.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • If the reaction is sluggish, gently warm the mixture to a maximum of 40-50 °C.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and cautiously quench any unreacted NaH by the slow, dropwise addition of water.

  • Add more water to dissolve the sodium bromide salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude 1-cyclopropylethyl ether by fractional distillation.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired S_N2 pathway for ether formation and the undesired E2 pathway leading to an alkene byproduct.

SN2_vs_E2 cluster_reactants Reactants cluster_products Products Alkoxide RO⁻ SN2_Pathway SN2 Transition State Alkoxide->SN2_Pathway Nucleophilic Attack E2_Pathway E2 Transition State Alkoxide->E2_Pathway Proton Abstraction AlkylHalide 1-Cyclopropylethyl-X AlkylHalide->SN2_Pathway AlkylHalide->E2_Pathway Ether 1-Cyclopropylethyl Ether Alkene 1-Cyclopropylethene SN2_Pathway->Ether Substitution E2_Pathway->Alkene Elimination

Caption: S_N2 vs. E2 competition in 1-cyclopropylethyl ether synthesis.

Alternative Synthetic Approaches

For cases where the Williamson synthesis still produces significant elimination byproducts, consider the following alternatives:

  • Acid-catalyzed addition of an alcohol to 1-cyclopropylethene: If the alkene is readily available or easily synthesized, the direct addition of ethanol across the double bond under acidic conditions can yield the desired ether. This approach avoids the use of strong bases.

  • Use of a better leaving group: Converting the 1-cyclopropylethanol to a tosylate or mesylate can enhance the rate of the S_N2 reaction relative to E2, as these are better leaving groups than halides.[13]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Poudel, M., Bustani, Z., Li, X., & Zhu, J. (2025). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. Taylor & Francis. [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Vermeeren, P., from Wüllen, C., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 309–321. [Link]

  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). E2 Reaction. [Link]

  • SparkNotes. (n.d.). SN2 vs. E2. [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • YouTube. (2018, December 31). ether synthesis through acid-catalysis. [Link]

Sources

Stability of 1-cyclopropylethoxy group under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support – Advanced Organic Synthesis Division Subject: Technical Guide: Stability & Handling of the 1-Cyclopropylethoxy Moiety

Executive Summary

The 1-cyclopropylethoxy group (


) presents a unique stability profile that often catches researchers off guard. While structurally appearing as a simple secondary ether, it exhibits anomalous acid lability .

Unlike standard diethyl ethers which require harsh conditions (e.g., conc. HI/HBr) to cleave, the 1-cyclopropylethoxy linkage can undergo hydrolysis under mild acidic conditions (


). This behavior is driven by the exceptional stability of the intermediate cyclopropylcarbinyl cation , which accelerates 

cleavage pathways.

This guide addresses the stability, mechanistic failure points, and troubleshooting protocols for this specific functional group.

Mechanistic Insight: Why is it Unstable?

To troubleshoot stability issues, one must understand the driving force. The hydrolysis of the 1-cyclopropylethoxy group does not follow the slow


 pathway typical of primary ethers. Instead, it follows a rapid 

(dissociative) pathway.

The "Bisected" Acceleration Upon protonation of the ether oxygen, the leaving group departs to generate a carbocation at the


-position. The adjacent cyclopropyl ring acts as a powerful stabilizing group—more effective than a phenyl ring—due to 

-conjugation (hyperconjugation) between the bent C-C bonds of the ring and the empty p-orbital of the cation.

Critical Risk: This cation is not static.[1] It exists in equilibrium with cyclobutyl and homoallyl cations, leading to potential rearrangement byproducts if not quenched immediately.

HydrolysisMechanism Substrate Protonated 1-Cyclopropylethoxy (R-OH+-CH(Me)-cPr) TS Transition State (Cleavage) Substrate->TS - R-OH Cation Cyclopropylcarbinyl Cation (Stabilized) TS->Cation Fast Rearrange Rearrangement (Homoallyl/Cyclobutyl) Cation->Rearrange Thermodynamic Drift Product Hydrolysis Product (Alcohol + 1-Cyclopropylethanol) Cation->Product + H2O (Kinetic Trap)

Figure 1: The acid-catalyzed hydrolysis pathway. Note the "Rearrangement" branch, which becomes relevant if the quenching nucleophile (water) is limited or reaction times are prolonged.

Stability Profile & Data

The following table summarizes the stability of the 1-cyclopropylethoxy linkage compared to standard ethers and acetals.

ConditionStability RatingObserved Half-Life (

)
Notes
Neutral (pH 7, 25°C) Stable> 100 hoursSafe for storage and non-acidic workups.
Mild Acid (pH 4-5) Metastable4 - 12 hoursDanger Zone: Degradation occurs during long HPLC runs or slow crystallizations in unbuffered solvents.
Strong Acid (pH 1-2) Labile< 10 minutesRapid hydrolysis. Comparable to trityl or acetal cleavage.
Lewis Acids (

,

)
Highly UnstableInstantaneousoften leads to ring-opening/rearrangement products.
Silica Gel VariableN/AAcidic sites on silica can trigger cleavage during flash chromatography.

Troubleshooting Guide

Issue 1: "My compound degrades during Silica Gel Chromatography."

Diagnosis: Standard silica gel is slightly acidic (pH ~5-6 in slurry), which is sufficient to protonate the ether oxygen and trigger the formation of the stabilized cation. Protocol:

  • Pre-treat the Silica: Slurry the silica gel in a solvent containing 1% Triethylamine (TEA) or 1% Pyridine before packing the column.

  • Eluent Modification: Add 0.1% - 0.5% TEA to your mobile phase.

  • Alternative Phase: Switch to neutral alumina or bonded amine silica phases if the compound is extremely sensitive.

Issue 2: "I see multiple peaks with the same mass (isomers) after acidic workup."

Diagnosis: This is the hallmark of cation rearrangement . The cyclopropylcarbinyl cation has equilibrated with the cyclobutyl and homoallyl cations before being trapped by water. Protocol:

  • Quench Cold: Perform all acidic quenches at 0°C or lower to reduce the kinetic energy available for rearrangement.

  • Buffer Immediately: Do not use simple water/brine. Quench into a saturated

    
     solution to neutralize protons instantly.
    
  • Avoid Halic Acids: Avoid HCl or HBr. The halide ions are better nucleophiles than water and may trap the rearranged cations irreversibly. Use

    
     or acetic acid if acidification is strictly necessary, as the counter-ions are less nucleophilic.
    
Issue 3: "Unexpected loss of the group during hydrogenation."

Diagnosis: While ethers are generally stable to


, the cyclopropane ring is strained. Under high pressure or with active catalysts (Pd/C), the ring can open (hydrogenolysis), effectively destroying the specific "1-cyclopropylethoxy" topology.
Protocol: 
  • Poison the Catalyst: Use Lindlar’s catalyst or add a trace of quinoline to Pd/C to reduce activity.

  • Alternative Method: Use chemical reduction methods (e.g., dissolving metal) if the rest of the molecule permits, or switch to mild transfer hydrogenation.

Frequently Asked Questions (FAQ)

Q: Can I use the 1-cyclopropylethoxy group as a protecting group for alcohols? A: Yes, it behaves similarly to a 1-ethoxyethyl (EE) or THP ether but is generally more acid-sensitive due to the cyclopropyl stabilization. It can be installed using 1-cyclopropylvinyl ether and a catalytic acid. Removal is achieved with dilute acetic acid or PPTS in methanol.

Q: Why does the NMR show broad peaks for the cyclopropyl protons? A: This is often due to rotameric restriction or slow exchange if the ether oxygen is coordinating to a metal or if there is steric crowding. However, if the peaks are shifting or disappearing over time in


, your solvent might be acidic (HCl formation in chloroform). Always filter 

through basic alumina
before measuring these sensitive ethers.

Q: Is this group stable to basic hydrolysis (NaOH/LiOH)? A: Yes. Like most ethers, the 1-cyclopropylethoxy group is completely stable to basic conditions, nucleophiles, and hydrides (e.g.,


), provided the cyclopropyl ring itself is not activated by strong electron-withdrawing groups.

References

  • Olah, G. A., et al. (2019). Structure and Reactivity of the Cyclopropylcarbinyl Cation. Wiley Online Library. Link

    • Establishes the fundamental stability of the cation intermediate which drives the hydrolysis r
  • Creary, X. (2019). The cyclopropylcarbinyl route to

    
    -silyl carbocations. Beilstein Journal of Organic Chemistry. Link
    
    • cyclobutyl)
  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Link

    • General mechanism for ether hydrolysis, highlighting the shift for stabilized c
  • Kinnunen, M., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Link

    • Provides comparative stability data for acetal-like protecting groups, relevant to the 1-cyclopropylethoxy moiety.

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 1-Bromo-4-(1-cyclopropylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 1-Bromo-4-(1-cyclopropylethoxy)benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

1-Bromo-4-(1-cyclopropylethoxy)benzene is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Bexagliflozin derivatives) and other ether-linked bioactives. Its structural integrity is defined by the unique steric and electronic properties of the cyclopropyl moiety combined with the para-substituted aryl bromide .

This guide provides a technical comparison of the 1H NMR spectral signature of this molecule against its synthetic precursors (4-Bromophenol) and structural analogs (Isopropyl ethers). The goal is to equip researchers with a robust, self-validating protocol for confirming identity and purity during scale-up or medicinal chemistry optimization.

Structural Dissection & Spectral Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct domains. This fragment-based approach allows for rapid identification of impurities.

The Three Domains:
  • Aromatic Core (Electronic Sensor): The 1,4-disubstitution pattern creates a classic AA'BB' system. The bromine atom is electron-withdrawing (induction), while the alkoxy group is electron-donating (resonance), creating a distinct separation between ortho-protons.

  • The Chiral Methine Linker: The carbon at the ether linkage is chiral (

    
    ). This makes the protons on the adjacent cyclopropyl ring potentially diastereotopic, though often unresolved in standard 400 MHz spectra without chiral shift reagents.
    
  • The Cyclopropyl "Fingerprint": The high-field region (0.0 – 0.6 ppm) is the diagnostic "fingerprint" for this molecule, distinguishing it from aliphatic analogs like isopropyl or sec-butyl ethers.

Comparative Analysis: Product Performance vs. Alternatives

This section compares the spectral performance of the target molecule against common alternatives encountered during synthesis and structural activity relationship (SAR) studies.

Comparison A: Target vs. Synthetic Precursor (4-Bromophenol)

Objective: Reaction Monitoring (Mitsunobu or SN2 alkylation)

Feature4-Bromophenol (Precursor)1-Bromo-4-(1-cyclopropylethoxy)benzene (Product)Diagnostic Action
Hydroxyl Signal Broad singlet, ~5.0–9.0 ppm (exchangeable)Absent Confirm full conversion.
Aromatic Shielding Ortho-to-O protons @ ~6.7 ppmOrtho-to-O protons shift slightly downfield (~6.8 ppm) due to alkylation.Check integration (2H).
Aliphatic Region Empty (solvent only)Complex Pattern: 0.2–4.0 ppmPrimary confirmation of coupling.
Comparison B: Target vs. Structural Analog (Isopropyl Ether)

Objective: SAR Verification (Distinguishing Cyclopropyl vs. Isopropyl) Context: In medicinal chemistry, the cyclopropyl group is often swapped with an isopropyl group to test metabolic stability. Confusing these two is a common error in high-throughput library generation.

Spectral RegionIsopropyl Analog (1-Bromo-4-isopropoxybenzene)Cyclopropyl Product (Target)Performance Note
Methine (-CH-O-) Septet (~4.5 ppm)Quintet/Multiplet (~3.8–4.0 ppm)Cyclopropyl ring shields the methine proton relative to methyls.
Methyl Group Doublet (6H, ~1.3 ppm)Doublet (3H, ~1.35 ppm)Integration is the key differentiator (6H vs 3H).
High Field (<1.0 ppm) Silent (No peaks)Multiplets (4H, 0.2–0.6 ppm)Crucial: Presence of high-field peaks confirms cyclopropyl integrity.

Experimental Protocol: High-Resolution Characterization

Reagents & Equipment
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v). Rationale: CDCl₃ minimizes H-bonding shifts compared to DMSO-d6, providing sharper resolution for the cyclopropyl coupling.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving diastereotopic cyclopropyl protons).

  • Concentration: 10–15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Filtration: Filter the solution through a cotton plug in a Pasteur pipette directly into the NMR tube to remove inorganic salts (KBr/NaBr) from the synthesis. Suspended solids cause line broadening.

  • Shimming: Focus on the TMS signal. Achieve a linewidth at half-height (LW1/2) of <0.5 Hz.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate qNMR integration).

    • Scans: 16 (sufficient for >95% purity).

Spectral Data & Assignment Table

Note: Chemical shifts are referenced to TMS (0.00 ppm).[1][2] Values are derived from fragment-based prediction logic validated against standard ether/cyclopropyl shifts.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
7.35 – 7.38 Doublet (AA')2HAr-H (Ortho to Br)J ≈ 8.8 Hz
6.75 – 6.78 Doublet (BB')2HAr-H (Ortho to O)J ≈ 8.8 Hz
3.85 – 3.95 Multiplet (dq)1H-CH (CH₃)-O-J ≈ 6.0 Hz
1.35 Doublet3H-CH(CH ₃)-J ≈ 6.2 Hz
1.05 – 1.15 Multiplet1HCyclopropyl -CH -Complex
0.45 – 0.60 Multiplet2HCyclopropyl -CH ₂ (cis/trans)Complex
0.20 – 0.35 Multiplet2HCyclopropyl -CH ₂ (cis/trans)Complex

Visualization: Analytical Logic & Workflow

Diagram 1: Analytical Decision Tree for Impurity Identification

This diagram guides the researcher through the spectral analysis, offering "Go/No-Go" decisions based on specific peak observations.

NMR_Analysis_Logic Start Start: Acquire 1H NMR (CDCl3) Check_Ar Check Aromatic Region (6.7 - 7.4 ppm) Start->Check_Ar Decision_Ar Pattern: 2 Doublets (AA'BB')? Check_Ar->Decision_Ar Check_HighField Check High Field (0.2 - 0.6 ppm) Decision_Ar->Check_HighField Yes Check_OH Check for Broad Singlet (> 5.0 ppm) Decision_Ar->Check_OH No (Complex/Messy) Decision_Cyc Cyclopropyl Multiplets Present? Check_HighField->Decision_Cyc Result_Pure PASS: Identity Confirmed Decision_Cyc->Result_Pure Yes (4H total) Result_Analog FAIL: Isopropyl Analog Detected Decision_Cyc->Result_Analog No (Silent) Result_Impurity FAIL: Check Precursor (4-Bromophenol) Check_OH->Result_Impurity OH Signal Present

Caption: Logic flow for validating 1-Bromo-4-(1-cyclopropylethoxy)benzene against common synthetic impurities.

Diagram 2: Synthetic Workflow & Spectral Checkpoints

Visualizing where the NMR analysis fits into the production pipeline.

Synthesis_Workflow Reactants 4-Bromophenol + 1-Cyclopropylethanol Reaction Mitsunobu / Alkylation Reactants->Reaction Workup Workup & Extraction Reaction->Workup Crude_NMR Checkpoint 1: Crude NMR Workup->Crude_NMR Purification Column Chromatography Crude_NMR->Purification If Impure Final_NMR Checkpoint 2: Final Validation Crude_NMR->Final_NMR If Pure (>95%) Purification->Final_NMR

Caption: Integration of NMR checkpoints in the synthetic pathway.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (General reference for AA'BB' systems and cyclopropyl anisotropy).

  • National Institute of Standards and Technology (NIST). (2023). 1-Bromo-4-methoxybenzene (Analog Reference Data). NIST Chemistry WebBook. [Link]

  • PubChem. (2024).[4] 1-Cyclopropylethanol (Precursor Data). National Library of Medicine. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Ethers and Cyclopropanes. University of Wisconsin-Madison. [Link]

Sources

Comparative Guide: HPLC Enantioseparation of 1-Bromo-4-(1-cyclopropylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(1-cyclopropylethoxy)benzene (CAS: 1124-14-7 / 1240578-18-6 related intermediates) is a critical chiral building block, frequently utilized in the synthesis of SGLT2 inhibitors and GPR35 modulators. The molecule features a chiral center at the


-carbon of the ether linkage (-O-C H(Cyclopropyl)-CH3), distinguishing it as a chiral aryl ether.

Achieving high enantiomeric excess (ee > 99.5%) is essential for downstream API efficacy. This guide compares three high-performance liquid chromatography (HPLC) methodologies for the resolution of its enantiomers. Based on structural analysis (aryl ether with halogen functionality) and polysaccharide recognition mechanisms, Method A (Amylose-based Normal Phase) is identified as the primary recommendation due to superior recognition of the methyl/cyclopropyl steric difference.

Part 1: Method Comparison Matrix

The following table contrasts the three most viable separation strategies. Method A is the "Gold Standard" for initial screening, while Method C offers modern robustness for LC-MS applications.

FeatureMethod A (Primary) Method B (Alternative) Method C (LC-MS Compatible)
Column Chemistry Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IC)Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak IG-3)
Separation Mode Normal Phase (NP)Normal Phase (NP)Reversed Phase (RP)
Mobile Phase n-Hexane / Isopropanol (90:10)n-Hexane / Ethanol (95:5)Water / Acetonitrile (40:60)
Selectivity (

)
High (> 1.5) Excellent recognition of alkyl branching (Me vs. c-Pr).Moderate (1.1 - 1.3) Better if aromatic stacking is the dominant interaction.Moderate (1.2 - 1.4) Solvent versatility allows MS detection.
Resolution (

)
Typically > 3.0 (Baseline)> 1.5 (Baseline possible)> 2.0
Run Time Fast (< 10 min)Medium (10-15 min)Medium (10-20 min)
Primary Advantage Highest Probability of Success. The helical amylose cavity fits the cyclopropyl group well.Complementary selectivity if Method A elutes enantiomers together.Green Chemistry & MS Compatible. No hazardous alkanes.

Part 2: Detailed Experimental Protocols

Method A: The Gold Standard (Amylose Normal Phase)

Rationale: The chiral center is flanked by an oxygen atom and a cyclopropyl group. Amylose-based CSPs (Chiral Stationary Phases) generally show superior discrimination for chiral centers involving branched alkyl groups compared to cellulose phases.

Protocol Steps:
  • Column Preparation:

    • Install a Chiralpak AD-H column (

      
      ).
      
    • Equilibrate with n-Hexane:Isopropanol (90:10 v/v) at

      
       for 30 minutes.
      
    • Note: Ensure the system is flushed of any reverse-phase solvents (water/methanol) using isopropanol before introducing hexane to prevent immiscibility precipitation.

  • Sample Preparation:

    • Dissolve

      
       of racemic 1-Bromo-4-(1-cyclopropylethoxy)benzene in 
      
      
      
      of 100% Ethanol or the mobile phase.
    • Critical: If using ethanol, ensure injection volume is low (

      
      ) to prevent solvent peak interference.
      
    • Filter through a

      
       PTFE syringe filter.
      
  • Instrument Settings:

    • Flow Rate:

      
      .
      
    • Temperature:

      
      . (Lowering to 
      
      
      
      can increase resolution if partial separation is observed).
    • Detection: UV at 220 nm (primary) and 254 nm (secondary). The bromine auxochrome provides good absorbance at 220 nm.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      .
    • Resolution (

      
      ): 
      
      
      
      required for quantitative analysis.
Method C: LC-MS Compatible (Immobilized Amylose RP)

Rationale: For pharmacokinetic studies or impurity profiling where Mass Spectrometry is required, normal phase solvents (alkanes) are dangerous and incompatible. Immobilized columns (IG/IA) allow the use of standard aqueous buffers.

Protocol Steps:
  • Column: Chiralpak IG-3 (

    
    ).
    
  • Mobile Phase:

    • Solvent A: Water (

      
       Formic Acid).[1]
      
    • Solvent B: Acetonitrile.

    • Isocratic: 40% A / 60% B.

  • Flow Rate:

    
    .
    
  • Detection: ESI-MS (Positive Mode) or UV 220 nm.

    • Target Ion:

      
       or 
      
      
      
      . Look for the characteristic bromine isotope pattern (
      
      
      ratio of
      
      
      and
      
      
      ).

Part 3: Mechanism of Separation & Logic

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[2]

  • The "Three-Point" Interaction Model:

    • 
      -
      
      
      
      Stacking:
      The bromobenzene ring of the analyte interacts with the 3,5-dimethylphenyl groups of the CSP.
    • Hydrogen Bonding: The ether oxygen of the analyte acts as a weak H-bond acceptor for the amide protons (NH) of the carbamate linkage on the CSP.

    • Steric Fit (The Key): The Amylose polymer forms a left-handed helix. The bulky cyclopropyl group vs. the smaller methyl group at the chiral center creates a specific steric clash within the chiral groove. This steric discrimination is typically more pronounced in Amylose (Method A) than Cellulose (Method B).

  • Why 1-cyclopropylethoxy is challenging:

    • The cyclopropyl group is electronically similar to an isopropyl group but conformationally rigid. This rigidity actually aids separation by reducing the number of transient conformations the molecule can adopt, often leading to sharper peaks than flexible alkyl chains.

Part 4: Method Development Workflow

The following diagram illustrates the logical decision tree for optimizing the separation of this specific enantiomeric pair.

G Start Racemic 1-Bromo-4- (1-cyclopropylethoxy)benzene ScreenA Screen Method A (Chiralpak AD-H, Hex/IPA 90:10) Start->ScreenA CheckA Resolution (Rs) > 1.5? ScreenA->CheckA OptimizeA Optimize Method A Reduce IPA to 5% or Lower Temp to 10°C CheckA->OptimizeA Yes (Partial Sep) ScreenB Screen Method B (Chiralcel OD-H, Hex/EtOH 95:5) CheckA->ScreenB No (Co-elution) FinalMethod Validate Final Method (Linearity, Accuracy, Robustness) CheckA->FinalMethod Yes (Baseline) OptimizeA->FinalMethod CheckB Resolution (Rs) > 1.5? ScreenB->CheckB ScreenC Screen Method C (RP) (Chiralpak IG, H2O/ACN) CheckB->ScreenC No CheckB->FinalMethod Yes ScreenC->FinalMethod Optimization Required

Figure 1: Decision tree for the systematic development of a chiral HPLC method for 1-Bromo-4-(1-cyclopropylethoxy)benzene.

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Daicel Corporation.

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3] Chemical Society Reviews, 37(12), 2593-2608.

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Fundamental text on the mechanism of polysaccharide CSPs).
  • Sigma-Aldrich. (2024). Product Specification: 1-Bromo-4-cyclopropylbenzene (Intermediate Class).

Sources

Comparative Analysis: Mass Spectrometry Fragmentation of 4-Bromophenyl Cyclopropyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Bromophenyl cyclopropyl ether (4-Br-Ph-O-Cp) represents a unique challenge and opportunity in mass spectrometry. Structurally, it combines a halogenated aromatic system with a strained cyclopropyl ether linkage. In drug development, cyclopropyl ethers often serve as mechanistic probes for cytochrome P450 enzymes (acting as "radical clocks" or suicide inhibitors) or as metabolically stable bioisosteres for ethyl ethers.

This guide provides a technical breakdown of its fragmentation behaviors, comparing the structural fidelity of Electron Ionization (EI) against the sensitivity of Atmospheric Pressure Chemical Ionization (APCI) .

Core Value Proposition
  • For Structural Elucidation: EI provides a distinct "fingerprint" driven by the ring-strain release of the cyclopropyl group.

  • For Quantification: APCI (over ESI) is the preferred "soft" ionization alternative due to the compound's low polarity.

Mechanistic Fragmentation Analysis (EI-MS)

The fragmentation of 4-Br-Ph-O-Cp under Electron Impact (70 eV) is governed by two competing factors: the isotopic signature of bromine and the relief of ring strain in the cyclopropyl moiety.

The Isotopic Signature

Before analyzing cleavage, the spectrum is defined by the bromine atom (


 and 

).
  • Molecular Ion (

    
    ):  Appears as a 1:1 doublet at m/z 212  and m/z 214 .
    
  • Diagnostic Value: Any fragment ion retaining the bromine atom will preserve this 1:1 doublet pattern, allowing for immediate visual filtering of bromine-containing fragments vs. hydrocarbon fragments.

Primary Fragmentation Pathways

The high energy of EI triggers specific pathways driven by the instability of the cyclopropyl ring.

Pathway A: Cyclopropyl Radical Loss (Formation of Phenoxy Cation)

The ether oxygen stabilizes the radical cation. A homolytic cleavage of the


 bond expels a cyclopropyl radical (

, 41 Da).
  • Result: Formation of the 4-bromophenoxy cation.

  • m/z: 171 / 173 (Doublet).

  • Mechanism: This is often the Base Peak (100% relative abundance) due to the resonance stabilization of the positive charge on the oxygen into the aromatic ring.

Pathway B: Ethylene Elimination (Rearrangement)

Cyclopropyl ethers can undergo a rearrangement analogous to a retro-2+2 cycloaddition or a specific hydrogen shift, resulting in the loss of neutral ethylene (


, 28 Da).
  • Result: A radical cation species (4-bromo-anisole derivative analog).

  • m/z: 184 / 186 (Doublet).

Pathway C: Halogen Loss

Direct cleavage of the


 bond.
  • Result: Loss of Br radical (79/81 Da).

  • m/z: 133 (Monoisotopic peak, assuming parent ion origin). Note: This is generally less abundant than the oxygen-adjacent cleavages.

Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+.) m/z 212 / 214 (1:1 Doublet) Frag_A 4-Bromophenoxy Cation m/z 171 / 173 (Base Peak) M->Frag_A Homolytic C-O Cleavage (- C3H5•) Frag_B Ethylene Loss Product m/z 184 / 186 M->Frag_B Rearrangement (- C2H4) Frag_C Phenyl Cyclopropyl Ether Ion m/z 133 (Loss of Br) M->Frag_C C-Br Cleavage (- Br•) Radical Cyclopropyl Radical (Neutral Loss 41 Da)

Caption: Figure 1. Primary EI fragmentation pathways for 4-Bromophenyl cyclopropyl ether. The red path indicates the dominant formation of the phenoxy cation.

Experimental Protocols

To ensure reproducibility, the following protocols define the standard operating procedures for detecting this compound.

Gas Chromatography - Mass Spectrometry (GC-EI-MS)

Best for: Impurity profiling, synthesis verification, and unknown identification.

ParameterSetting / Description
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 10:1 for high conc, Splitless for trace)
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 3 min)
Ion Source Electron Ionization (EI) @ 70 eV
Source Temp 230°C
Scan Range m/z 40 – 300

Self-Validating Check:

  • Inject a standard.

  • Verify the presence of the 212/214 doublet .

  • Confirm the 171/173 doublet is the dominant fragment.

  • If m/z 171 is absent, check source tuning; "cold" sources may suppress fragmentation, while dirty sources may degrade the cyclopropyl ring thermally before ionization.

Liquid Chromatography - APCI-MS

Best for: Biological matrices (plasma/urine) where volatility is limited or derivatization is unwanted.

Why APCI and not ESI? 4-Bromophenyl cyclopropyl ether lacks acidic/basic sites (no amines, no carboxylic acids) for efficient protonation/deprotonation in Electrospray Ionization (ESI). APCI (Atmospheric Pressure Chemical Ionization) utilizes corona discharge to ionize non-polar species via charge transfer or protonation from solvent plasma.

ParameterSetting / Description
Mobile Phase A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus)
Mode APCI Positive (+)
Corona Current 4.0 µA
Vaporizer Temp 350°C (High heat required for ether volatilization)
Transitions (MRM) 212.0 → 133.0 (Loss of Br) or 212.0 → 171.0 (Loss of Cp)

Comparative Performance Guide

This section objectively compares the utility of EI (Hard Ionization) versus APCI (Soft Ionization) for this specific compound.

Sensitivity vs. Specificity Matrix
FeatureEI (GC-MS) APCI (LC-MS) ESI (LC-MS)
Ionization Mechanism Electron Bombardment (70eV)Corona Discharge / Gas Phase ReactionSolution Phase Charge Desorption
Suitability for 4-Br-Ph-O-Cp Excellent Good Poor (Low ionization efficiency)
Molecular Ion Stability Low (High fragmentation)High (

dominant)
N/A (Often unseen)
Structural Data High (Fingerprint available)Low (Requires MS/MS)Low
Matrix Tolerance Low (Requires extraction)High (biological fluids)High
LOD (Limit of Detection) ~1-10 pg on column~50-100 pg on column>500 pg (Poor response)
Decision Framework

Use the following logic flow to select the correct instrumentation for your assay.

DecisionTree Start Start: Analyze 4-Br-Ph-O-Cp Goal What is the primary goal? Start->Goal ID Unknown ID / Synthesis Check Goal->ID Structural ID Quant Quantification in Matrix Goal->Quant DMPK / Bioanalysis GCMS Select GC-EI-MS (Look for m/z 171/173) ID->GCMS PolarityCheck Is the matrix clean? Quant->PolarityCheck Clean GC-MS (SIM Mode) PolarityCheck->Clean Yes (Solvent) Dirty LC-APCI-MS/MS (MRM Mode) PolarityCheck->Dirty No (Plasma/Urine)

Caption: Figure 2.[1] Instrument selection workflow based on analytical requirements.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation Analysis of Cyclopropyl Ketones and Ethers. Retrieved from .

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Aryl Ethers. National Institute of Standards and Technology. Retrieved from .

Sources

A Tale of Two Ethers: Unraveling the Reactivity of 1-Cyclopropylethoxy vs. Cyclopropylmethoxy Aryl Bromides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropyl group is a prized structural motif, celebrated for its ability to confer metabolic stability, conformational rigidity, and unique electronic properties to drug candidates. When tethered to an aromatic core via an ether linkage, it creates a scaffold ripe for elaboration through transition-metal-catalyzed cross-coupling reactions. This guide delves into a nuanced comparison of two such scaffolds: 1-cyclopropylethoxy and cyclopropylmethoxy substituted aryl bromides. While structurally similar, the subtle difference in the ether linkage—a primary versus a secondary carbon attachment to the oxygen—can have significant implications for their reactivity in crucial bond-forming transformations.

This in-depth analysis moves beyond a simple recitation of protocols. We will dissect the underlying electronic and steric factors that govern the reactivity of these two classes of aryl bromides in widely employed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding these fundamental principles, researchers can make more informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy.

The Structural Distinction: A Matter of Steric Hindrance

At the heart of this comparison lies the structural divergence between the 1-cyclopropylethoxy and cyclopropylmethoxy groups. The former possesses a methyl group on the carbon atom alpha to the ether oxygen, creating a more sterically encumbered environment around the aryl ring's point of attachment. In contrast, the cyclopropylmethoxy group presents a less hindered primary ether linkage. This seemingly minor alteration is the primary driver of the anticipated differences in their chemical behavior.

Structures cluster_0 1-Cyclopropylethoxy Aryl Bromide cluster_1 Cyclopropylmethoxy Aryl Bromide a Aryl-Br o1 O a->o1 c1 CH o1->c1 me CH3 c1->me cp1 Cyclopropyl c1->cp1 b Aryl-Br o2 O b->o2 c2 CH2 o2->c2 cp2 Cyclopropyl c2->cp2

Figure 1. Structural comparison of 1-cyclopropylethoxy and cyclopropylmethoxy aryl bromides.

Reactivity in Palladium-Catalyzed Cross-Coupling: A Mechanistic Perspective

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, proceeding through a well-established catalytic cycle.[1][2][3][4] The efficiency of these reactions is profoundly influenced by the electronic and steric properties of the substrates.

Catalytic_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(Nu)L_n Transmetalation (Nu-M) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination

Figure 2. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Critical Oxidative Addition Step

The initial and often rate-determining step is the oxidative addition of the aryl bromide to the palladium(0) catalyst.[1] Electron-withdrawing groups on the aryl ring generally accelerate this step by making the aryl carbon more electrophilic. Both the 1-cyclopropylethoxy and cyclopropylmethoxy groups are alkoxy substituents, which are known to be electron-donating overall due to resonance effects, as indicated by their negative Hammett sigma-para values (e.g., σp for -OCH3 is -0.27).[5][6][7] This electron-donating nature would tend to slow down the oxidative addition compared to aryl bromides bearing electron-withdrawing groups.

While the electronic effects of the two ether groups are expected to be quite similar, the steric hindrance introduced by the alpha-methyl group in the 1-cyclopropylethoxy substituent could play a more significant role. Increased steric bulk around the C-Br bond can hinder the approach of the bulky palladium catalyst, potentially leading to a slower rate of oxidative addition for the 1-cyclopropylethoxy aryl bromide compared to its cyclopropylmethoxy counterpart.

Transmetalation and Reductive Elimination

Following oxidative addition, the transmetalation and reductive elimination steps are also sensitive to the steric and electronic environment. In general, bulky ligands on the palladium and bulky substituents on the aryl ring can influence the rates of these steps. The greater steric profile of the 1-cyclopropylethoxy group might disfavor the formation of the crowded transition states involved in these subsequent steps, potentially leading to slower overall reaction rates.

Comparative Reactivity Predictions

Based on these mechanistic principles, we can formulate a hypothesis regarding the relative reactivity of these two classes of aryl bromides.

Table 1: Predicted Relative Reactivity in Cross-Coupling Reactions

Feature1-Cyclopropylethoxy Aryl BromideCyclopropylmethoxy Aryl BromidePredicted ReactivityRationale
Steric Hindrance Higher (Secondary ether)Lower (Primary ether)Cyclopropylmethoxy > 1-CyclopropylethoxyThe bulkier 1-cyclopropylethoxy group is expected to slow down the oxidative addition and potentially subsequent steps of the catalytic cycle.
Electronic Effect Electron-donatingElectron-donatingSimilarBoth are alkoxy groups with comparable electron-donating properties. Minor differences are unlikely to outweigh the significant steric disparity.

Therefore, it is anticipated that cyclopropylmethoxy aryl bromides will generally exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to their 1-cyclopropylethoxy analogues under identical conditions. This would manifest as faster reaction times, higher yields, or the ability to use lower catalyst loadings.

Experimental Protocols: A Guide to Practice

To empirically validate these predictions, a series of standardized cross-coupling reactions should be performed. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It is crucial to maintain identical reaction conditions (catalyst, ligand, base, solvent, temperature, and concentration) for both substrates to ensure a valid comparison.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[8][9]

Materials:

  • 1-Cyclopropylethoxy or Cyclopropylmethoxy aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/H₂O (10:1, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide.[6][10][11]

Materials:

  • 1-Cyclopropylethoxy or Cyclopropylmethoxy aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOt-Bu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried reaction vessel with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the aryl bromide and toluene.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the mixture at 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion and Outlook

The choice between a 1-cyclopropylethoxy and a cyclopropylmethoxy substituent on an aryl bromide for use in cross-coupling reactions is not merely a matter of synthetic convenience. The steric bulk introduced by the alpha-methyl group in the 1-cyclopropylethoxy moiety is predicted to decrease its reactivity relative to the less hindered cyclopropylmethoxy analogue. This has practical implications for process development, where faster reaction times and lower catalyst loadings are highly desirable.

While this guide provides a framework for understanding and predicting the reactivity of these important building blocks, experimental verification is paramount. The provided protocols offer a starting point for such comparative studies. By systematically evaluating the performance of these substrates in a range of cross-coupling reactions, researchers can build a robust understanding of their relative merits and select the optimal building block for their specific synthetic challenges. This knowledge is invaluable for accelerating drug discovery and development programs where efficiency and predictability are key to success.

References

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Wikipedia contributors. (2024, February 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

  • Mitchell, T. N. (1993). Palladium(0)-catalysed cross-coupling reactions of α-alkoxyalkenylstannanes and α-alkoxyalkenylzincs. Journal of the Chemical Society, Perkin Transactions 1, (10), 1149-1153. [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]

  • Toste, F. D., & Gagne, M. R. (2009). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. Angewandte Chemie International Edition, 48(46), 8764-8767. [Link]

  • Richardson, J. (2020, February 7). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder.
  • Matveeva, V. G., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 13(3), 569. [Link]

  • Murray, J. I., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 26(12), 3326-3336. [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. [Link]

  • Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 2826-2847. [Link]

  • The Organic Chemistry Tutor. (2025, April 6). Allylic and Benzylic Reactivity Overview [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Monge, M., & Buchwald, S. L. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Jarvo, E. R., & Miller, S. J. (2014). Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. Journal of the American Chemical Society, 136(22), 7869-7872. [Link]

  • Leahy, J. W. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

  • D'auria, M., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1729. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • D’auria, M., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1729. [Link]

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Reference standard purity assessment for 1-Bromo-4-(1-cyclopropylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Absolute Quantification (qNMR) vs. Chromatographic Purity (HPLC-UV) [1]

Executive Summary

In the synthesis of SGLT2 inhibitors (e.g., analogs of Bexagliflozin), the intermediate 1-Bromo-4-(1-cyclopropylethoxy)benzene serves as a critical lithiation coupling partner.[1] The purity of this reference standard is the linchpin of downstream yield and safety.

A common pitfall in process chemistry is relying solely on HPLC area-% for reference standard assignment.[1] For secondary ethers containing cyclopropyl moieties, this is dangerous due to:

  • Invisible Impurities: Inorganic salts (from alkylation) and oligomers often lack UV chromophores.[1]

  • Response Factor Variance: The des-bromo impurity and phenol degradation products have significantly different extinction coefficients than the parent molecule.[1]

  • Stability: The cyclopropyl ether linkage is acid-labile; standard acidic HPLC mobile phases can induce on-column degradation, falsifying results.[1]

This guide compares the Quantitative NMR (qNMR) method (the "Gold Standard" for primary qualification) against HPLC-UV (the routine method), providing a validated workflow to establish an in-house Primary Reference Standard.

Chemical Profile & Critical Quality Attributes (CQAs)

AttributeSpecificationTechnical Note
Molecule 1-Bromo-4-(1-cyclopropylethoxy)benzeneChiral center at the ethoxy-methine carbon.[1]
Structure Br-C6H4-O-CH(CH3)-CyclopropylSecondary ether; steric hindrance at oxygen.[1]
Key Reactivity Aryl Bromide (Lithiation site)Must be free of des-bromo analogs to prevent chain termination.[1]
Stability Risk Cyclopropyl Ring OpeningAcid-catalyzed rearrangement to propenyl/allyl ethers.[1]
Storage 2-8°C, Inert AtmosphereLight sensitive (de-bromination risk).[1]

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the two methodologies for assigning potency to a Reference Standard candidate.

FeatureMethod A: qNMR (Absolute) Method B: HPLC-UV (Relative)
Principle Molar ratio of protons (Analyte vs. Internal Standard).Separation and UV absorption (Beer-Lambert Law).[1]
Traceability Directly Traceable to NIST (via Internal Standard).[1]Indirect ; requires an existing qualified standard.[1]
Response Factors Unity (1:1). All protons respond equally.[1]Variable. Impurities have different UV max/extinction.[1]
Blind Spots Low sensitivity for trace impurities (<0.1%).[1]"Invisible" to salts, moisture, and non-UV volatiles.
Sample Prep Non-destructive (mostly); requires deuterated solvent.[1]Destructive; requires mobile phase compatibility.[1]
Primary Use Qualifying the Primary Standard. Routine QC & Stability Testing.
The "Purity Trap" Experimental Data

Scenario: A crude batch of 1-Bromo-4-(1-cyclopropylethoxy)benzene was synthesized via Williamson ether synthesis.[1]

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area) 94.5% (w/w) CRITICAL DISCREPANCY
Reason HPLC ignored residual solvent (DMF) and inorganic salts (KBr).qNMR quantified the solvent and salt load (via mass balance).
Impact If used as a standard, downstream stoichiometry would be off by ~5%.qNMR provides the "True Value" for stoichiometry.

Strategic Workflow: Establishing the Reference Standard

This diagram illustrates the decision logic for qualifying a new batch of material as a Reference Standard.

ReferenceStandardWorkflow Start Crude Synthesis Material 1-Bromo-4-(1-cyclopropylethoxy)benzene Purification Purification (Silica Gel / Distillation) Start->Purification PrelimHPLC Preliminary HPLC (Check Related Substances) Purification->PrelimHPLC Decision1 HPLC Purity > 98.0%? PrelimHPLC->Decision1 Repurify Re-purify Decision1->Repurify No qNMR_Step qNMR Analysis (Primary Qualification) Decision1->qNMR_Step Yes Repurify->Purification CalcPotency Calculate Potency (As Is) Combine qNMR + ROI + KF qNMR_Step->CalcPotency AssignStandard Assign as PRIMARY REFERENCE STANDARD (Valid for 12 Months) CalcPotency->AssignStandard RoutineQC Routine QC (HPLC) Use Primary Std to calc RRFs AssignStandard->RoutineQC Calibrate

Figure 1: The "Self-Validating" workflow. Note that HPLC is used for screening, but qNMR is the authority for Potency Assignment.

Detailed Experimental Protocols

Protocol A: qNMR Primary Qualification (The "Gold Standard")

Objective: Determine absolute weight-percent purity (


) relative to a NIST-traceable internal standard.

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1] Note: TCNB is preferred for aromatics due to solubility and lack of exchangeable protons.

  • Solvent: DMSO-d6 (99.9% D). Avoid CDCl3 if possible due to acidity risking cyclopropyl ring opening.[1]

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same HPLC vial. Precision: ±0.01 mg.[1]
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to 5mm NMR tube.[1]

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°[1]

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (for S/N > 400).

    • Temperature: 298 K.[1]

  • Processing: Phase correction (manual). Baseline correction (polynomial). Integration range must cover 20x linewidth.[1]

Calculation:


[1]
  • 
    : Integral area[1][2]
    
  • 
    : Number of protons (e.g., 1H for the chiral methine at ~4.5 ppm)
    
  • 
    : Molecular Weight[1][3][4][5][6]
    
  • 
    : Mass weighed
    
Protocol B: HPLC-UV Purity Assessment (Impurity Profiling)

Objective: Detect related substances and degradation products.

System: Agilent 1290 Infinity II or equivalent. Column: Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm.[1] Mobile Phase:

  • A: 0.1% Ammonium Bicarbonate in Water (Basic pH preserves cyclopropyl ether).[1]

  • B: Acetonitrile.[1][7] Gradient: 10% B to 90% B over 15 min. Detection: UV at 220 nm (Bromobenzene absorption) and 254 nm.[1]

Validation Check: Inject the qNMR-qualified standard. If the HPLC Area % is significantly higher than qNMR w/w %, check for:

  • Residual solvents (GC-HS required).[1]

  • Inorganic salts (Residue on Ignition required).[1]

Impurity Fate Mapping

Understanding where impurities originate is vital for selecting the right standard.

ImpurityFate Parent 1-Bromo-4-(1-cyclopropylethoxy)benzene Acid Acidic Conditions (HPLC or Storage) Parent->Acid Light UV Light / Radical Parent->Light Water Hydrolysis Parent->Water Imp1 Ring-Opened Impurity (Allyl/Propenyl ether) Acid->Imp1 Rearrangement Imp2 Des-bromo Analog (Chain Terminator) Light->Imp2 Debromination Imp3 4-Bromophenol (Ether Cleavage) Water->Imp3 Cleavage

Figure 2: Degradation pathways.[1] Note that Acidic HPLC eluents can artificially generate "Impurity 1" during analysis.[1]

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy.[1] United States Pharmacopeia.[1][8] (Provides regulatory framework for qNMR). Link[1]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9][8] Journal of Medicinal Chemistry. Link[1]

  • Bexagliflozin Synthesis Pathway. (Context for intermediate relevance). PubChem Compound Summary for CID 25195624.[1]Link[1]

  • Sigma-Aldrich Technical Bulletin. Quantitative NMR (qNMR) - A Tool for Reference Standard Qualification.[1]Link

Sources

Safety Operating Guide

1-Bromo-4-(1-cyclopropylethoxy)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal, handling, and safety protocols for 1-Bromo-4-(1-cyclopropylethoxy)benzene . As a specialized halogenated aromatic ether often used as a building block in medicinal chemistry (e.g., SGLT2 inhibitor analogs), it requires strict adherence to Halogenated Organic Waste streams due to the bromine substituent and potential aquatic toxicity.

Executive Safety & Waste Profile

Chemical Identity: 1-Bromo-4-(1-cyclopropylethoxy)benzene Functional Classification: Halogenated Aromatic Ether Primary Waste Stream: Halogenated Organic Waste (Liquid or Solid) EPA/RCRA Status: Likely unlisted (requires characteristic testing); treat as Hazardous Waste (Toxic/Irritant) .

Physical & Hazard Characterization (Derived from SAR*)

Structure-Activity Relationship (SAR) based on 1-bromo-4-ethoxybenzene and cyclopropyl analogs.

PropertyValue / CharacteristicOperational Implication
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.
Flash Point >100°C (Estimated)Combustible but not highly flammable.
Reactivity Stable; Avoid strong oxidizersCompatible with standard halogenated waste streams.
Halogen Content Bromine (Br) MANDATORY: Do NOT mix with non-halogenated solvents.
Aquatic Toxicity High (Predicted H411/H413)Zero-discharge policy. Do not release down drains.

Pre-Disposal Handling & Segregation[1][2]

A. The "Halogen Rule" (Critical)

Because this compound contains Bromine, it must be segregated into Halogenated Waste containers. Mixing halogenated compounds with non-halogenated fuels (like acetone/methanol waste) significantly increases disposal costs and complicates incineration processes due to the generation of acidic gases (HBr/HCl) which require scrubbers.

B. Peroxide Assessment

While aryl alkyl ethers are less prone to peroxide formation than diethyl ether, the ethoxy linkage adjacent to a tertiary/secondary carbon (the cyclopropyl-ethyl group) presents a non-zero risk over extended storage.

  • Protocol: If the container is old (>1 year) or shows crystal formation around the cap, test for peroxides using starch-iodide paper before moving.

  • Action: If peroxides are detected (>100 ppm), contact EHS for stabilization (typically using ferrous sulfate) before disposal.

Disposal Workflow: Step-by-Step

This protocol ensures compliance with RCRA (USA) and general laboratory safety standards.

Phase 1: Waste Characterization & Packaging
  • Determine State:

    • If Pure Substance: Keep in original container if possible, or transfer to a chemically compatible HDPE or glass container.

    • If in Reaction Mixture: Ensure the solvent stream is compatible. If dissolved in DCM or Chloroform, it remains Halogenated Waste . If dissolved in Ethyl Acetate/Hexane, the mixture becomes Halogenated Waste due to the solute.

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Constituents: List "1-Bromo-4-(1-cyclopropylethoxy)benzene" and any solvents (e.g., "Dichloromethane 90%").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 2: The Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 1-Bromo-4-(1-cyclopropylethoxy)benzene StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Pure Substance StateCheck->SolidPath SolventCheck Is it dissolved in Non-Halogenated Solvent? LiquidPath->SolventCheck SolidBin Segregate to: SOLID HAZARDOUS WASTE (Double Bagged) SolidPath->SolidBin HaloStream Segregate to: HALOGENATED WASTE Stream SolventCheck->HaloStream No (or mixed) SolventCheck->HaloStream Yes (Contaminates Stream) Tagging Apply Hazardous Waste Label (List Bromine Content) HaloStream->Tagging SolidBin->Tagging Pickup Schedule EHS Pickup (Incineration) Tagging->Pickup

Figure 1: Decision logic for segregating halogenated aromatic ether waste.

Phase 3: Operational Disposal Steps
  • Secondary Containment: Place the waste container into a secondary tray (polypropylene) during transport to the central waste accumulation area.

  • Bulking (If applicable):

    • Do NOT bulk this chemical with oxidizing acids (Nitric, Perchloric) or strong bases.

    • Preferred Bulking: Compatible with other halogenated organics (DCM, Chloroform, Chlorobenzene).

  • Final Handoff:

    • Ensure the cap is tightly sealed (screw cap with Teflon liner preferred).

    • Wipe the exterior of the bottle to remove residue.

    • Log the volume and concentration in your lab’s waste inventory system.

Emergency Response: Spills & Exposure[1]

Immediate Action:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Brominated aromatics are lipophilic and can penetrate skin; do not use organic solvents (ethanol) to wash, as this enhances absorption.

  • Eye Contact: Rinse with water for 15 minutes; seek medical attention.[2][3][4]

Spill Cleanup Protocol (Bench Scale < 500mL):

  • Evacuate & Ventilate: Alert nearby personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use a standard Universal Spill Pad or Vermiculite .

    • Note: Do not use simple paper towels if the substance is pure liquid, as it may permeate rapidly.

  • Decontaminate: Scrub the area with a soap/water solution.

  • Disposal of Debris: All contaminated pads and gloves must be disposed of as Solid Hazardous Waste (contaminated debris), not regular trash.

References

  • National Institutes of Health (PubChem). 1-Bromo-4-cyclopropylbenzene (Analogous Hazard Data). Compound CID: 12221355. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List for Solvents). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.